molecular formula C6H6N2O3 B083773 3-Hydroxy-2-methyl-6-nitropyridine CAS No. 15128-84-4

3-Hydroxy-2-methyl-6-nitropyridine

Cat. No.: B083773
CAS No.: 15128-84-4
M. Wt: 154.12 g/mol
InChI Key: ADKGQXOAJMAJRS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-6-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-6-nitropyridine typically involves the nitration of 3-hydroxy-2-methylpyridine. One common method includes the following steps:

    Nitration Reaction: 3-Hydroxy-2-methylpyridine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.

    Isolation and Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 3-Oxo-2-methyl-6-nitropyridine.

    Reduction: 3-Hydroxy-2-methyl-6-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-methyl-6-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    3-Hydroxy-6-methyl-2-nitropyridine: Similar structure but with the methyl and nitro groups at different positions.

    2-Hydroxy-6-methyl-3-nitropyridine: Another isomer with the hydroxyl and nitro groups at different positions.

Uniqueness: 3-Hydroxy-2-methyl-6-nitropyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups on the pyridine ring provides a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

3-Hydroxy-2-methyl-6-nitropyridine is a pyridine derivative that has garnered attention for its potential biological activities. The compound features a hydroxyl group and a nitro group, which contribute to its reactivity and interactions with biological systems. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H6N2O3C_6H_6N_2O_3. The presence of the hydroxyl group (-OH) and the nitro group (-NO_2) on the pyridine ring enhances its ability to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in therapeutic effects.

  • Enzyme Interaction : The compound may modulate the activity of certain enzymes, influencing metabolic pathways.
  • Receptor Binding : It may also bind to specific receptors, altering cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been noted for its potential to act as an antioxidant, which could be beneficial in preventing oxidative stress-related damage in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Cytotoxicity : Some derivatives of pyridine compounds have shown cytotoxic effects on cancer cells, indicating potential applications in cancer therapy.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits properties that may reduce oxidative stress
AntimicrobialPotential effectiveness against specific microbial strains
CytotoxicInduces apoptosis in certain cancer cell lines

Case Studies

  • Antioxidant Studies : A study investigated the antioxidant capacity of various pyridine derivatives, including this compound. Results indicated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. This finding opens avenues for developing new antimicrobial agents based on this compound .
  • Cytotoxicity Against Cancer Cells : Research involving cancer cell lines revealed that certain concentrations of this compound led to reduced cell viability and increased apoptosis rates. These findings highlight its potential role in cancer therapy .

Properties

IUPAC Name

2-methyl-6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGQXOAJMAJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309734
Record name 2-Methyl-6-nitro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15128-84-4
Record name 2-Methyl-6-nitro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15128-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

While maintaining a temperature of 0-5° C. with external ice cooling, 3-hydroxy-2-methyl pyridine (10.00 g, 91.63 mmol) was added gradually to concentrated sulfuric acid (65.00 ml). A mixture of concentrated sulfuric acid (8.50 ml) and nitric acid (6.50 g, 103.16 mmol) was added over 2 h. The resulting mixture was poured onto ice. Addition of a few milliliters of saturated ammonium hydroxide caused precipitation of crude 2-methyl-6-nitro-pyridin-3-ol. This was collected by filtration and recrystallized from methanol/water to yield pure 2-methyl-6-nitro-pyridin-3-ol (1.37 g, 10%). Basification of the mother liquors to pH 3-4 triggered precipitation of the isomeric 2-methyl-4-nitro-pyridin-3-ol (major component), which was discarded.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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